![molecular formula C17H16N4OS2 B12607538 3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide CAS No. 651305-55-4](/img/structure/B12607538.png)
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide
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Overview
Description
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridinyl Group: The pyridinyl group is often introduced through amination reactions using pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .
Biological Activity
The compound 3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4OS. Its structure includes a thiazole ring, a phenylethyl sulfanyl group, and a pyridinyl amino moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Anticonvulsant
- Anti-inflammatory
These activities are often attributed to the structural features of the thiazole ring and the substituents attached to it.
Anticancer Activity
Several studies have reported that thiazole derivatives possess significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds with similar thiazole structures have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of a related thiazole compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a marked decrease in cell viability, with an IC50 value suggesting potent activity. The study highlighted the role of the compound in inducing apoptosis via caspase activation pathways.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of sulfur in the thiazole ring enhances its interaction with microbial enzymes, leading to effective inhibition.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Candida albicans | 8 µg/mL |
Anticonvulsant Activity
Research has shown that thiazole compounds can exhibit anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.
Case Study: Anticonvulsant Effects
In an animal model study, a thiazole derivative was tested for its anticonvulsant activity using the maximal electroshock (MES) test. The results demonstrated significant protection against seizures compared to control groups, indicating its potential as an anticonvulsant agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.
- Modulation of Cell Signaling : It may affect signaling pathways related to cell survival and apoptosis.
- Interaction with DNA : Some thiazoles have been shown to intercalate with DNA, disrupting replication in cancer cells.
Properties
CAS No. |
651305-55-4 |
---|---|
Molecular Formula |
C17H16N4OS2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(1-phenylethylsulfanyl)-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4OS2/c1-11(12-6-3-2-4-7-12)23-17-14(15(18)22)16(24-21-17)20-13-8-5-9-19-10-13/h2-11,20H,1H3,(H2,18,22) |
InChI Key |
WCVQVGVTPNSHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NSC(=C2C(=O)N)NC3=CN=CC=C3 |
Origin of Product |
United States |
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